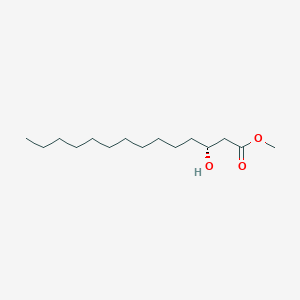

(R)-Methyl 3-hydroxytetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Methyl 3-hydroxytetradecanoate physical properties

An In-depth Technical Guide on the Physical Properties of (R)-Methyl 3-hydroxytetradecanoate (B1260086)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Methyl 3-hydroxytetradecanoate, a key intermediate in various biochemical and synthetic processes. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.

Chemical Identity and Structure

This compound, also known as Methyl (3R)-3-hydroxytetradecanoate or R-(3)-Hydroxymyristic acid methyl ester, is the methyl ester of (R)-3-hydroxytetradecanoic acid. It is a chiral molecule that plays a role as an intermediate in fatty acid biosynthesis.[1]

Physical and Chemical Properties

The physical state of this compound can be a white to pale yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[6][7][8] It possesses a long hydrocarbon chain, rendering it hydrophobic, while the hydroxyl group provides some polarity, making the molecule amphiphilic.[7]

Data Presentation: Quantitative Physical Properties

| Property | Value | Source |

| Melting Point | 39-40 °C | [2][9] |

| Boiling Point | 359.1 ± 15.0 °C (Predicted) | [2][6][9] |

| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2][9] |

| Vapor Pressure | 3.16E-07 mmHg at 25°C | [9] |

| pKa | 13.91 ± 0.20 (Predicted) | [6][9] |

| LogP | 3.83130 | [9] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in several organic solvents.[2][7]

-

Methanol (B129727): Soluble (Slightly)[8][9]

-

Ethanol: Soluble[2]

Experimental Protocols

The determination of physical properties is intrinsically linked to the purity and synthesis of the compound. A common method for producing this compound with high enantiomeric excess is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate.

Protocol: Asymmetric Hydrogenation for this compound Synthesis

This protocol is based on the catalytic reduction of a β-keto ester, a well-established method for producing chiral β-hydroxy esters.

Objective: To synthesize this compound from methyl 3-oxotetradecanoate via asymmetric hydrogenation.

Materials:

-

Methyl 3-oxotetradecanoate

-

(S)-RuBINAP (Ruthenium-BINAP catalyst)

-

Hydrogen gas (H₂)

-

Methanol (Anhydrous)

-

Hydrogen chloride (HCl) in methanol

Methodology:

-

Catalyst Preparation: The (S)-RuBINAP catalyst is prepared or obtained commercially. This catalyst is crucial for the stereoselective reduction.

-

Reaction Setup: A high-pressure reaction vessel is charged with methyl 3-oxotetradecanoate and the (S)-RuBINAP catalyst dissolved in anhydrous methanol.

-

Acidification: A solution of hydrogen chloride in methanol is added to the mixture.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature and pressure (e.g., 1034.3 Torr to 2585.74 Torr) for a specified duration (e.g., 15 hours).[9]

-

Work-up and Purification: Upon completion, the reaction mixture is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography on silica (B1680970) gel, to isolate the this compound.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The optical rotation is measured using a polarimeter to confirm the enantiomeric excess.

Logical Workflow Visualization

The synthesis of this compound can be represented as a clear, logical workflow.

Caption: Workflow for the asymmetric synthesis of this compound.

Applications and Relevance

This compound and its corresponding acid are significant in several research areas:

-

Lipid A Synthesis: It is used in the synthesis of unnatural analogs of lipid A, which can possess LPS (lipopolysaccharide)-antagonistic activities.[7][9]

-

Bacterial Metabolism: As an intermediate in fatty acid biosynthesis, it is a crucial component in studying bacterial metabolic pathways.[1]

-

Biomarker Research: 3-hydroxy fatty acids serve as important biomarkers for investigating fatty acid oxidation disorders.[10]

-

Materials Science: Due to its amphiphilic nature, it holds potential for the synthesis of novel surfactants and emulsifiers.[7]

References

- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]

- 3. larodan.com [larodan.com]

- 4. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 5. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 6. 55682-83-2 CAS MSDS (3-Hydroxy Myristic Acid Methyl Ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CAS 55682-83-2: methyl 3-hydroxytetradecanoate [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

- 9. lookchem.com [lookchem.com]

- 10. Methyl 3-hydroxytetradecanoate - Matreya [bioscience.co.uk]

An In-depth Technical Guide to (R)-Methyl 3-hydroxytetradecanoate

CAS Number: 76062-97-0

Abstract

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty chemical with significant applications in the fields of immunology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It covers the physicochemical properties, synthesis, purification, and analytical characterization of (R)-Methyl 3-hydroxytetradecanoate. Furthermore, it delves into its biological significance, particularly its role as a key component of lipid A and its interaction with the Toll-like receptor 4 (TLR4) signaling pathway, a critical aspect of the innate immune system. Detailed experimental protocols, data summaries, and pathway diagrams are provided to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound is a fatty acid methyl ester that plays a crucial role in the structure of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The precise stereochemistry of this molecule is vital for the biological activity of lipid A, which is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4). Understanding the properties and synthesis of this compound is therefore essential for the development of synthetic lipid A analogs as vaccine adjuvants, immunomodulators, and potential therapeutics for inflammatory diseases.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76062-97-0 | [2] |

| Molecular Formula | C15H30O3 | [2] |

| Molecular Weight | 258.40 g/mol | [3] |

| IUPAC Name | methyl (3R)-3-hydroxytetradecanoate | [2] |

| Melting Point | 39-40 °C | [1] |

| Boiling Point | 359.1±15.0 °C at 760 mmHg | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[3] | [3] |

| Storage Temperature | -20°C | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several enantioselective methods. A common approach involves the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a chiral catalyst.

Experimental Protocol: Enantioselective Synthesis

This protocol is a generalized method based on the asymmetric hydrogenation of β-keto esters.

Materials:

-

Methyl 3-oxotetradecanoate

-

(R)-BINAP-Ru(II) catalyst

-

Methanol (degassed)

-

Hydrogen gas (high pressure)

-

High-pressure autoclave

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve methyl 3-oxotetradecanoate in degassed methanol.

-

Add the (R)-BINAP-Ru(II) catalyst to the solution.

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully release the pressure from the autoclave.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The crude product can then be purified by column chromatography.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

References

- 1. Liposomes Containing Lipid A Serve as an Adjuvant for Induction of Antibody and Cytotoxic T-Cell Responses against RTS,S Malaria Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]

- 4. Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Methyl 3-hydroxytetradecanoate: A Key Regulator of Virulence in Ralstonia solanacearum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxytetradecanoate (B1260086), a fatty acid methyl ester, has emerged as a molecule of significant biological importance, primarily for its role as a quorum-sensing signal in the plant pathogenic bacterium Ralstonia solanacearum. This technical guide provides a comprehensive overview of the biological significance of (R)-Methyl 3-hydroxytetradecanoate, with a focus on its function in regulating virulence factors through the Phc quorum-sensing system. This document details the signaling pathway, presents quantitative data on its activity, and outlines key experimental protocols for its study, offering valuable insights for researchers in microbiology, plant pathology, and drug development.

Introduction

This compound, also known as methyl (R)-3-hydroxymyristate, is a chiral organic compound with the molecular formula C₁₅H₃₀O₃.[1][2] While it has applications in the fragrance industry, its primary biological significance lies in its function as a signaling molecule in intercellular communication, a process known as quorum sensing (QS).[1] In the devastating plant pathogen Ralstonia solanacearum, this molecule, referred to as 3-OH MAME in some literature, plays a pivotal role in a complex regulatory network that controls the expression of virulence factors.[3] Understanding the mechanisms of action of this compound is crucial for the development of novel strategies to combat the diseases caused by this bacterium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |

| Molecular Weight | 258.40 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether, chloroform), low solubility in water. | [1] |

| CAS Number | 76062-97-0 | [2] |

Biological Role in Ralstonia solanacearum

This compound is a key signaling molecule in the phc (phenotype conversion) quorum-sensing system of Ralstonia solanacearum. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors once a critical population density is reached.

The Phc Quorum-Sensing Signaling Pathway

The Phc quorum-sensing system is a complex signaling cascade that regulates the expression of numerous genes associated with virulence. The key components of this pathway are:

-

PhcB: A methyltransferase responsible for the synthesis of this compound from (R)-3-hydroxytetradecanoic acid and a methyl donor.[3][4]

-

PhcS: A sensor histidine kinase that detects the extracellular concentration of this compound.[3][4]

-

PhcR and PhcQ: Response regulators that are phosphorylated by PhcS upon signal detection.[3]

-

PhcA: A global transcriptional regulator that is activated by the phosphorylated PhcR/PhcQ. Activated PhcA then modulates the expression of a wide range of target genes, including those responsible for the production of virulence factors.[3]

Caption: The Phc quorum-sensing pathway in Ralstonia solanacearum.

Regulation of Virulence Factors

The activation of the Phc quorum-sensing system by this compound leads to the upregulation of several key virulence factors in R. solanacearum, including:

-

Exopolysaccharides (EPS): The production of copious amounts of EPS is a major virulence determinant, leading to the wilting of host plants by blocking the xylem vessels.

-

Biofilm Formation: Biofilm formation is crucial for the colonization and persistence of the bacteria within the host plant.

-

Extracellular Enzymes: The secretion of various cell wall-degrading enzymes facilitates the invasion and spread of the pathogen within the plant tissues.

Quantitative Data

| Parameter | Concentration | Effect | Reference |

| Induction of EPS Production | Not specified | A diffusible signal from wild-type R. solanacearum (producing the molecule) induces EPS production in a mutant unable to synthesize it. | [4] |

| Inhibition of Virulence (by an analog) | 10 µM | A synthetic analog of 3-OH MAME, PQI-5, effectively inhibited QS-dependent gene expression. |

It is important to note that the effective concentration of this compound can vary depending on the specific strain of R. solanacearum and the experimental conditions.

Experimental Protocols

The study of this compound and its role in quorum sensing involves a variety of experimental techniques. Detailed protocols for key assays are provided below.

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of (R)-3-hydroxytetradecanoic acid.

Materials:

-

(R)-3-hydroxytetradecanoic acid

-

Methanol (B129727) (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve (R)-3-hydroxytetradecanoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Measurement of Exopolysaccharide (EPS) Production

Principle: This protocol quantifies the amount of EPS produced by R. solanacearum in response to quorum-sensing signals. The EPS is precipitated from the culture supernatant and quantified spectrophotometrically.

Caption: Workflow for the quantification of exopolysaccharide production.

Detailed Protocol:

-

Grow R. solanacearum in a suitable liquid medium (e.g., CPG broth) to the desired cell density, with and without the addition of this compound at various concentrations.

-

Centrifuge the bacterial cultures to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted EPS.

-

Precipitate the EPS from the supernatant by adding three to four volumes of cold absolute ethanol and incubating at -20°C overnight.

-

Centrifuge the mixture to pellet the precipitated EPS.

-

Wash the EPS pellet with 70% ethanol to remove any residual media components.

-

Air-dry the pellet and then dissolve it in a known volume of distilled water.

-

Quantify the amount of carbohydrate in the dissolved EPS solution using a standard method such as the phenol-sulfuric acid assay, with glucose as a standard.

Biofilm Formation Assay

Principle: This assay measures the ability of R. solanacearum to form biofilms on a solid surface, a process regulated by quorum sensing. Biofilm biomass is stained with crystal violet and quantified by measuring the absorbance of the solubilized stain.

Caption: Workflow for the quantification of biofilm formation.

Detailed Protocol:

-

Grow R. solanacearum overnight in a suitable liquid medium.

-

Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.

-

Add the diluted culture to the wells of a microtiter plate. Include wells with varying concentrations of this compound and appropriate controls.

-

Incubate the plate statically at the optimal growth temperature for R. solanacearum for 24-48 hours.

-

After incubation, carefully remove the culture medium and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Stain the adherent biofilms by adding a solution of 0.1% (w/v) crystal violet to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the crystal violet that has stained the biofilm by adding an appropriate solvent (e.g., 95% ethanol or a mixture of ethanol and acetone) to each well.

-

Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution at a wavelength of approximately 570 nm using a microplate reader.

Conclusion and Future Directions

This compound is a critical signaling molecule that governs the virulence of the important plant pathogen Ralstonia solanacearum. Its central role in the Phc quorum-sensing system makes it and the associated pathway components attractive targets for the development of novel anti-virulence strategies. Future research should focus on elucidating the precise molecular interactions between this compound and its receptor, PhcS, and on the discovery and development of potent and specific inhibitors of this signaling pathway. Such endeavors hold the promise of providing new tools to control the devastating diseases caused by R. solanacearum and other related plant pathogens.

References

The Natural Realm of 3-Hydroxy Fatty Acid Esters: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies pertaining to 3-hydroxy fatty acid esters, with a particular focus on the recently discovered class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in the fields of medicine and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into this promising class of lipids.

Introduction

3-Hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the third carbon position. Their esters, particularly the family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), are endogenous lipids that have been identified across various biological kingdoms, from bacteria to plants and mammals.[1][2][3] Initially discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, FAHFAs have since been recognized for their significant biological activities.[4] This guide will delve into the natural distribution of these compounds, their formation, their roles in physiological and pathophysiological processes, and the methods for their study.

Natural Occurrence of 3-Hydroxy Fatty Acid Esters (FAHFAs)

FAHFAs are widely distributed in nature, with their presence documented in various organisms and tissues. The composition and concentration of these lipids can vary significantly depending on the species, tissue, and physiological state.

In Bacteria

Bacteria are known to produce a variety of 3-hydroxy fatty acids, which are often components of their cell membranes, specifically in the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Ornithine-3-FAHFAs are a specific class of FAHFAs found in bacteria, where ornithine is acylated with a 3-hydroxy fatty acid.[5]

In Plants and Foods

FAHFAs are present in a wide array of plant-based foods. Analysis of various common dietary components has revealed the presence of these bioactive lipids, suggesting that dietary intake may contribute to their levels in mammals.[6][7][8][9][10] The concentrations of different FAHFA families and their regioisomers vary considerably among different food sources.

Table 1: Quantitative Data of FAHFAs in Selected Foods

| Food Source | FAHFA Family | Concentration (approximate mean values) | Reference |

| Apple | 5-PAHSA | Present | [6] |

| Broccoli | 5-PAHSA | Present | [6] |

| Beef | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |

| Chicken | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |

| Egg Yolk | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |

| Whole Grain Oat | Total FAHFAs | High abundance | [6] |

| Clementine | Total FAHFAs | High abundance | [6] |

| Garlic | Total FAHFAs | High abundance | [6] |

| Pineapple | Total FAHFAs | High abundance | [6] |

Note: "Present" indicates that the compound was detected, but a specific mean concentration was not provided in the cited source. The concentrations in plant tissues are often reported as mass fractions (e.g., 10⁻⁷ g/g of fresh weight).[6][7]

In Animals and Humans

In mammals, FAHFAs are found in various tissues and fluids, with adipose tissue being a primary site of their discovery and synthesis.[4] Their levels have been shown to correlate with insulin (B600854) sensitivity, with lower concentrations observed in insulin-resistant individuals.[4]

Table 2: Quantitative Data of FAHFAs in Mammalian Tissues and Fluids

| Sample Type | FAHFA Species | Concentration Range | Reference |

| Human Serum | PAHSAs, PAHOAs | pmol/mL | [6] |

| Human Plasma | 5-, 6-, 7-, 8-, 9-, 10-, 11-, 13/12-PAHSA | Present | [6] |

| Human Plasma | 8-, 9-, 10-, 11-, 13/12-OAHSA | Present | [6] |

| Rat White Adipose Tissue (WAT) | 13-PAHSA, 12-PAHSA, 9-PAHSA, 9-OAHSA, 13-SAHSA, 12-SAHSA, 9-SAHSA | Quantified | [6] |

| Mouse Adipose Tissue | PAHSAs, OAHSAs | Highly upregulated in AG4OX mice | [1] |

| Human Plasma (lean vs. overweight/obese) | 16:0H18:0, 18:0H18:0 | 0.5 - 25 pmol/mL | [11] |

| Mouse Plasma | PAHSAs, OAHSAs | Quantified | [12] |

| Mouse Perigonadal WAT (female vs. male) | Total FAHFAs | Higher in females | [13] |

| Mouse Subcutaneous WAT (female vs. male) | Total FAHFAs | Higher in females | [13] |

| Mouse Brown Adipose Tissue (female vs. male) | Total FAHFAs | Higher in females | [13] |

Note: The concentrations of FAHFAs in biological samples are typically in the low nanomolar to picomolar range.[14]

Biosynthesis of 3-Hydroxy Fatty Acid Esters (FAHFAs)

The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid. While the complete enzymatic pathways are still under investigation, particularly in mammals, a general framework has been established.

In this process, a fatty acid is activated, typically to its acyl-CoA derivative. A separate hydroxylation reaction, catalyzed by a hydroxylase, introduces a hydroxyl group onto another fatty acid, forming a hydroxy fatty acid. An acyltransferase then catalyzes the ester bond formation between the acyl-CoA and the hydroxy fatty acid, releasing Coenzyme A and forming the FAHFA.

Caption: General overview of the FAHFA biosynthesis pathway.

Physiological Roles and Signaling Pathways

FAHFAs have been demonstrated to play crucial roles in metabolic regulation and inflammation. Their effects are primarily mediated through the activation of G protein-coupled receptors (GPCRs), with GPR120 (also known as Free Fatty Acid Receptor 4, FFA4) being a key receptor for these lipids.[4]

Activation of GPR120 by FAHFAs triggers a cascade of intracellular signaling events. This includes the activation of Gαq/11, leading to downstream effects that ultimately contribute to enhanced insulin secretion and improved glucose uptake. Additionally, GPR120 signaling can involve β-arrestin pathways, which are implicated in the anti-inflammatory effects of FAHFAs.

Caption: FAHFA signaling through the GPR120 receptor.

Experimental Protocols

The accurate quantification and characterization of FAHFAs in biological matrices require robust and sensitive analytical methods. The following protocols are based on established methodologies for the extraction and analysis of these lipids.

Extraction of FAHFAs from Adipose Tissue

This protocol is adapted from established methods for lipid extraction from adipose tissue.[1][15]

Materials:

-

Perigonadal white adipose tissue (PGWAT)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standards (e.g., ¹³C-labeled FAHFAs)

-

Dounce homogenizer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 150 mg of frozen PGWAT.

-

On ice, add the tissue to a Dounce homogenizer containing a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.

-

Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[1]

-

Homogenize the tissue thoroughly on ice.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase into a new vial.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Store the dried lipid extract at -80°C until further analysis.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is designed to enrich FAHFAs from the total lipid extract.[1][15]

Materials:

-

Dried lipid extract from section 5.1

-

Silica (B1680970) SPE cartridge (e.g., Strata SI-1, 500 mg)

-

Ethyl acetate (B1210297)

-

Chloroform

-

Positive pressure manifold (e.g., nitrogen gas)

Procedure:

-

Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

-

Condition the cartridge with 6 mL of hexane.

-

Reconstitute the dried lipid extract in 200 µL of chloroform.

-

Apply the reconstituted sample to the conditioned SPE cartridge.

-

Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane and discard the eluate.

-

Elute the FAHFAs with 4 mL of ethyl acetate and collect the eluate.

-

Dry the collected FAHFA fraction under nitrogen.

-

Reconstitute the sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.

LC-MS/MS Analysis of FAHFAs

This is a representative protocol for the targeted analysis of FAHFAs using liquid chromatography-tandem mass spectrometry.[1][15]

Instrumentation:

-

UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)

-

Tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM)

Chromatographic Conditions:

-

Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[1][15]

-

Injection Volume: 10 µL.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. For PAHSAs, typical transitions include the precursor ion [M-H]⁻ to product ions corresponding to the fatty acid and the hydroxy fatty acid fragments.[1][16]

Caption: Workflow for FAHFA analysis from tissue samples.

Conclusion

The discovery of 3-hydroxy fatty acid esters, particularly FAHFAs, has opened a new avenue of research into lipid signaling and its role in metabolic health. Their widespread natural occurrence, coupled with their potent biological activities, underscores their importance as endogenous regulators and potential therapeutic agents. This guide has provided a comprehensive overview of the current knowledge, including quantitative data on their distribution and detailed experimental protocols for their study. Further research is warranted to fully elucidate the biosynthetic and signaling pathways of these fascinating molecules and to explore their full therapeutic potential in the context of metabolic and inflammatory diseases.

References

- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (R)-Methyl 3-hydroxytetradecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a chiral long-chain fatty acid methyl ester with potential applications in various scientific domains, including the synthesis of bioactive molecules and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective handling, purification, formulation, and application in both research and industrial settings. This technical guide provides a comprehensive overview of the available solubility data for (R)-Methyl 3-hydroxytetradecanoate, detailed experimental protocols for its solubility determination, and a logical workflow for these experimental processes. Due to a lack of quantitative data in publicly available literature, this guide also provides qualitative solubility information and contextual data on similar compounds to aid researchers.

Introduction

This compound, also known as methyl (R)-3-hydroxymyristate, is a fatty acid methyl ester (FAME) characterized by a 14-carbon backbone with a hydroxyl group at the C-3 position and a methyl ester at the C-1 position. This amphiphilic structure, with a polar head group (hydroxyl and ester moieties) and a long nonpolar hydrocarbon tail, dictates its solubility behavior. The chirality at the C-3 position can also influence its biological activity and interactions in chiral environments. Accurate solubility data is a critical parameter for a wide range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

-

Purification: Designing effective crystallization and chromatographic separation processes.

-

Formulation: Developing stable solutions for drug delivery and other applications.

-

Analytical Chemistry: Preparing standards and samples for analysis.

This guide aims to be a central resource for professionals working with this compound, providing both theoretical understanding and practical methodologies.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of precise quantitative solubility data for this compound in various organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

| Compound Name | Solvent | Solubility | Source |

| This compound | Ethanol | Soluble | [1] |

| Ether | Soluble | [1] | |

| Chloroform | Soluble | [1] | |

| Methanol (B129727) | Soluble | [1] | |

| Methyl 3-hydroxytetradecanoate (racemic) | Organic Solvents | Soluble | [2] |

| Water | Limited solubility | [2] | |

| General Fatty Acid Methyl Esters (FAMEs) | Methanol | Completely soluble | [3] |

| Chloroform | Good dissolution | [4] | |

| Hexane | Lower solubility for more polar FAMEs | [4] |

Note: "Soluble" is a qualitative term and does not specify the concentration.

The general principle of "like dissolves like" applies to this compound. Its long hydrocarbon chain imparts significant nonpolar character, leading to good solubility in nonpolar and moderately polar organic solvents. The presence of the hydroxyl and ester groups allows for hydrogen bonding and dipole-dipole interactions, contributing to its solubility in more polar organic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates the use of standardized experimental protocols to determine the solubility of this compound in specific solvents of interest. Below are detailed methodologies for determining solubility.

Gravimetric Method for Solubility Determination

This is a classic and straightforward method for determining the solubility of a solid solute in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaking water bath).

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. A syringe filter (e.g., 0.45 µm PTFE) can be used to ensure no solid particles are transferred.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility in terms of g/100 mL, mg/mL, or molarity.

-

Gas Chromatography (GC) Method for Solubility Determination

This method is highly sensitive and specific, particularly suitable for complex mixtures or when only small sample volumes are available.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation for GC Analysis:

-

Withdraw a precise, known volume of the clear supernatant.

-

Dilute the sample with a known volume of an appropriate solvent (the same solvent used for solubility determination or another compatible solvent).

-

Add a known concentration of an internal standard (e.g., a different fatty acid methyl ester with a distinct retention time, like methyl heptadecanoate) to both the calibration standards and the diluted sample.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Add the same concentration of the internal standard to each calibration standard.

-

-

GC Analysis:

-

Analyze the calibration standards and the prepared sample by Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

Typical GC conditions for FAME analysis involve a polar capillary column (e.g., a wax-type column). The temperature program should be optimized to achieve good separation of the analyte and the internal standard from any impurities.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectral Analysis of (R)-Methyl 3-hydroxytetradecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty lipid. Due to the limited availability of publicly accessible, complete experimental spectra for the pure (R)-enantiomer, this document presents a combination of experimental data for the racemic mixture and predicted data based on established spectroscopic principles for similar long-chain fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum of methyl 3-hydroxytetradecanoate provides key information for its identification, particularly through its characteristic fragmentation pattern. The electron ionization (EI) mass spectrum is notable for a distinctive base peak that is indicative of 3-hydroxy fatty acid methyl esters.

Data Presentation: Key Mass Fragments

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Interpretation |

| 258 | [M]+• | Molecular ion |

| 240 | [M-H₂O]+• | Loss of a water molecule from the hydroxyl group. |

| 103 | [C₄H₇O₃]+ | Base peak, characteristic for 3-hydroxy fatty acid methyl esters, arising from cleavage between C3 and C4.[1] |

| 87 | [CH₂=C(OH)OCH₃]+• | McLafferty rearrangement product. |

| 74 | [CH₃OC(=O)H₂]+• | Fragment corresponding to the methyl ester group. |

Note: The mass spectrometry data is based on the spectrum of the racemic Methyl 3-hydroxytetradecanoate.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of (R)-Methyl 3-hydroxytetradecanoate. The following tables present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical values for long-chain fatty acid methyl esters and related structures.[5][6][7]

Data Presentation: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~3.98 | Multiplet | 1H | -CH(OH)- |

| ~2.40 | Multiplet | 2H | -CH₂-C=O |

| ~1.45 | Multiplet | 2H | -CH(OH)-CH₂- |

| ~1.25 | Multiplet | 18H | -(CH₂)₉- |

| ~0.88 | Triplet | 3H | -CH₃ |

Data Presentation: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O |

| ~68 | -CH(OH)- |

| ~52 | -OCH₃ |

| ~41 | -CH₂-C=O |

| ~37 | -CH(OH)-CH₂- |

| ~32 | -(CH₂)₉- (multiple signals) |

| ~29 | -(CH₂)₉- (multiple signals) |

| ~25 | -(CH₂)₉- (multiple signals) |

| ~23 | -(CH₂)₉- (multiple signals) |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a hydroxyl group, an ester group, and a long hydrocarbon chain.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3500-3200 | Broad, Strong | O-H stretch | Hydroxyl |

| ~2920 | Strong | C-H stretch | Alkane |

| ~2850 | Strong | C-H stretch | Alkane |

| ~1740 | Strong | C=O stretch | Ester |

| ~1465 | Medium | C-H bend | Alkane |

| ~1170 | Medium | C-O stretch | Ester |

Reference for general IR absorption ranges.[8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of long-chain fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Place the sample in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Ensure proper tuning and shimming of the instrument to achieve optimal resolution.

-

For quantitative ¹H NMR, use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration.[5]

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid or low-melting solid at room temperature, it can be analyzed as a neat liquid.

-

Place a single drop of the sample onto the surface of one polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[11]

-

-

Data Acquisition:

-

Mount the sandwiched plates in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[12]

-

Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

-

Data Acquisition and Analysis:

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 3. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 4. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. aocs.org [aocs.org]

- 7. magritek.com [magritek.com]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Researcher's Guide to Commercial Sourcing of Enantiomerically Pure (R)-Methyl 3-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0) is a high-value, chiral building block essential for the synthesis of complex bioactive molecules. Its primary significance lies in its role as a key precursor to the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria. The precise stereochemistry of this lipid component is critical for immunological activity. Consequently, access to enantiomerically pure (R)-Methyl 3-hydroxytetradecanoate is paramount for researchers in immunology, vaccine development, and the creation of novel antibacterial agents and sepsis therapeutics. This guide provides an in-depth overview of commercial suppliers, quality specifications, and essential experimental protocols for its use.

Commercial Supplier Analysis

The procurement of specialized chiral reagents requires careful evaluation of supplier specifications. While numerous suppliers list this compound, key quality parameters such as chemical purity and enantiomeric excess (e.e.) are critical for experimental success. Below is a comparative summary of major commercial sources.

Table 1: Comparison of Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Physical Form | Storage Temp. |

| Larodan | Methyl-(R)-3-Hydroxytetradecanoate | 76062-97-0 | 258.40 | >98% | Solid | Freezer (-20°C)[1] |

| Santa Cruz Biotechnology | R-(3)-Hydroxymyristic Acid, Methyl Ester | 76062-97-0 | 258.40 | See CoA | Not Specified | Not Specified |

| MilliporeSigma (ChemScene) | This compound | 76062-97-0 | 258.40 | Not Specified | Solid | Not Specified |

| BLD Pharm | This compound | 76062-97-0 | 258.40 | Not Specified | Not Specified | 2-8°C |

Note on Enantiomeric Excess (e.e.%): While suppliers market this compound as the (R)-enantiomer, the enantiomeric excess is not always listed on the product webpage. For applications where stereochemistry is critical, such as in total synthesis or biological assays, it is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the e.e.%. High-purity standards from specialized lipid suppliers like Larodan typically have a chemical purity of >99%, which implies a correspondingly high enantiomeric excess.[2][3]

Workflows and Methodologies

Supplier Qualification and Procurement Workflow

Selecting a suitable supplier for a critical chiral reagent involves a structured process to ensure quality and reliability. This workflow minimizes risks associated with reagent purity, which can significantly impact experimental outcomes.

Caption: A logical workflow for sourcing and qualifying a chiral chemical reagent.

Biochemical Context: Role in Lipid A Biosynthesis

This compound is the methyl ester of (R)-3-hydroxytetradecanoic acid. This acid is a fundamental component transferred by the enzyme LpxA during the initial steps of the Lipid A biosynthetic pathway in many Gram-negative bacteria.[4] The resulting Lipid A is the primary ligand for the Toll-like receptor 4 (TLR4) complex in mammals, initiating a powerful innate immune response. Understanding this pathway is crucial for developing modulators of the immune system.

Caption: Biochemical pathway from fatty acid synthesis to TLR4 signaling.

Experimental Protocols

Representative Protocol: Chiral Purity Analysis by HPLC

Verifying the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based columns are highly effective for separating this class of compounds.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Methyl 3-hydroxytetradecanoate to determine the enantiomeric excess (e.e.%).

Instrumentation and Materials:

-

HPLC System: Standard HPLC with UV detector.

-

Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane and Isopropanol (B130326) (IPA), HPLC grade.

-

Sample: this compound.

-

Reference: Racemic (±)-Methyl 3-hydroxytetradecanoate (for method development).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the racemic reference standard at 1 mg/mL in isopropanol.

-

Prepare a stock solution of the (R)-enantiomer sample at 1 mg/mL in isopropanol.

-

Dilute both solutions with the mobile phase to a working concentration of approximately 20-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane : Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (due to the weak chromophore of the ester carbonyl).

-

Injection Volume: 10 µL.

-

-

Method Development and Optimization:

-

Inject the racemic standard to confirm the separation of the two enantiomer peaks.

-

Adjust the ratio of n-Hexane to Isopropanol to optimize resolution (Rs). Increasing the percentage of isopropanol will typically decrease retention times but may reduce resolution. An optimal Rs value is >1.5.

-

Once separation is achieved, inject the (R)-enantiomer sample to identify its peak and check for the presence of the (S)-enantiomer.

-

-

Data Analysis:

-

Integrate the peak areas for the (R)- and (S)-enantiomers.

-

Calculate the Enantiomeric Excess (e.e.%) using the formula: e.e.% = [ |Area(R) - Area(S)| / |Area(R) + Area(S)| ] x 100

-

Caption: Experimental workflow for determining enantiomeric purity via chiral HPLC.

References

The Central Role of (R)-3-Hydroxytetradecanoate in the Structure and Immunomodulatory Activity of Bacterial Lipid A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its bioactivity is critically dependent on its intricate chemical structure, particularly its acylation pattern. This technical guide delves into the pivotal role of a specific fatty acid, (R)-3-hydroxytetradecanoate, in the biosynthesis, structure, and immunological function of bacterial lipid A. We will explore its incorporation into the lipid A backbone, its influence on the host's immune recognition via Toll-like receptor 4 (TLR4), and the analytical methodologies used for its characterization. This guide aims to provide a comprehensive resource for researchers in microbiology, immunology, and drug development focused on bacterial pathogenesis and the modulation of the host immune response.

Introduction: The Significance of Lipid A and its Acyl Chains

Lipopolysaccharide (LPS), often referred to as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a primary target of the host's innate immune system. The immunostimulatory activity of LPS is almost exclusively attributed to its lipid A moiety. Lipid A is a glucosamine-based phospholipid that anchors LPS to the bacterial membrane. The structure of lipid A, particularly the number, length, and position of its acyl chains, is a key determinant of its ability to trigger a potent inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.

Among the various fatty acids that constitute lipid A, the 3-hydroxy fatty acids play a foundational role. In many Gram-negative bacteria, including the well-studied Escherichia coli, (R)-3-hydroxytetradecanoic acid (also known as (R)-3-hydroxymyristic acid) is the primary 3-hydroxy fatty acid that is initially incorporated into the lipid A backbone. This guide will focus on the multifaceted role of this specific acyl chain.

Biosynthesis of Lipid A: The Entry Point of (R)-3-Hydroxytetradecanoate

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, known as the Raetz pathway. This multi-enzyme process begins in the cytoplasm and is completed at the inner membrane. The incorporation of (R)-3-hydroxytetradecanoate is the first committed step in this pathway, catalyzed by the enzyme LpxA.

The initial steps involving (R)-3-hydroxytetradecanoate are as follows:

-

Acylation of UDP-GlcNAc: The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine (B1671600) ring. This reaction is catalyzed by the acyltransferase LpxA, which transfers an (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) donor, (R)-3-hydroxytetradecanoyl-ACP, to UDP-GlcNAc. This forms UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc.

-

Deacetylation: The product of the LpxA reaction is then deacetylated at the 2-position by the enzyme LpxC, a zinc-dependent metalloamidase. This step is irreversible and is considered the committed step of lipid A biosynthesis.

-

N-Acylation: Subsequently, another (R)-3-hydroxytetradecanoyl group is transferred from (R)-3-hydroxytetradecanoyl-ACP to the free amino group at the 2-position by the enzyme LpxD.

These initial steps establish the primary acylation pattern of the first glucosamine unit of the lipid A backbone. The resulting monosaccharide derivative is then further processed and dimerized to form the complete lipid A molecule.

Structural Importance of (R)-3-Hydroxytetradecanoate in Lipid A

The (R)-3-hydroxytetradecanoyl groups serve as the primary acyl chains attached directly to the glucosamine backbone of lipid A. In many pathogenic bacteria, these primary acyl chains are further acylated at their 3-hydroxyl groups with secondary, non-hydroxylated fatty acids. This creates an "acyloxyacyl" structure that is crucial for the full endotoxic activity of lipid A.

The presence and length of these acyl chains, originating from the initial incorporation of (R)-3-hydroxytetradecanoate, are critical for the overall architecture and biological function of lipid A. Variations in the length of the primary 3-hydroxy fatty acids are observed across different bacterial species, which contributes to the diversity of lipid A structures and their corresponding immunomodulatory properties.

Table 1: Fatty Acid Composition of Lipid A from Various Gram-Negative Bacteria

| Bacterial Species | Primary Acyl Chains (Amide-linked) | Primary Acyl Chains (Ester-linked) | Secondary Acyl Chains | Reference(s) |

| Escherichia coli | 2 x 3-OH-C14:0 | 2 x 3-OH-C14:0 | 1 x C12:0, 1 x C14:0 | [1] |

| Pseudomonas aeruginosa | 2 x 3-OH-C12:0 | 2 x 3-OH-C10:0 | 1 x C12:0, 1 x C12:0 (2-OH) | [2] |

| Salmonella typhimurium | 2 x 3-OH-C14:0 | 2 x 3-OH-C14:0 | 1 x C12:0, 1 x C14:0, 1 x C16:0 | [1] |

| Helicobacter pylori | 2 x 3-OH-C16:0 | 2 x 3-OH-C18:0 | None | [1] |

Note: The table presents a simplified overview. The exact fatty acid composition can vary depending on the bacterial strain and growth conditions.

Immunological Recognition: TLR4 Signaling and the Role of Acylation

The innate immune system recognizes the conserved molecular patterns of pathogens. Lipid A is a classic example of a pathogen-associated molecular pattern (PAMP) that is recognized by the TLR4 receptor complex, which also includes the co-receptor MD-2. The binding of lipid A to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

The acylation pattern of lipid A, with the (R)-3-hydroxytetradecanoyl chains forming the core, is critical for this recognition. The hydrophobic acyl chains of lipid A bind to a hydrophobic pocket within the MD-2 protein. This binding induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of downstream signaling adaptors, such as MyD88 and TRIF. This ultimately results in the activation of transcription factors like NF-κB and IRF3, which drive the expression of inflammatory genes.

The number and length of the acyl chains directly influence the binding affinity of lipid A for MD-2 and the subsequent strength of TLR4 signaling. Hexa-acylated lipid A, as found in E. coli, is a potent agonist of TLR4. In contrast, lipid A species with fewer acyl chains (tetra- or penta-acylated) or with different chain lengths can have reduced agonistic activity or even act as antagonists of TLR4 signaling.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 3-hydroxytetradecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Notably, the corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid, is an essential component of Lipid A, the hydrophobic anchor of lipopolysaccharide in the outer membrane of most Gram-negative bacteria. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. These application notes provide detailed protocols for three effective methods for the enantioselective synthesis of (R)-Methyl 3-hydroxytetradecanoate: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis.

Data Presentation

The following table summarizes the quantitative data for the different enantioselective methods described.

| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric/Diastereomeric Excess | Key Reaction Conditions |

| Enzymatic Kinetic Resolution | Porcine Pancreas Lipase (B570770) | Racemic (±)-Methyl 3-hydroxytetradecanoate | ~43% (acid) | >99% ee for (R)-acid | Aqueous medium, 3:1 substrate/lipase weight ratio, 7 hours |

| ~60% (ester) | 98% ee for (S)-ester | Aqueous medium, 1:1 substrate/lipase weight ratio, 7 hours | |||

| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) Complex | Methyl 3-oxotetradecanoate | High | >98% ee (typical for β-keto esters) | Methanol (B129727), 100 atm H₂, room temperature, 12-24 hours |

| Chiral Auxiliary (Evans Aldol) | (R)-4-benzyl-2-oxazolidinone | Dodecanal & N-acetyl-oxazolidinone | Good | >95% de (typical) | Boron triflate, triethylamine, -78 °C to 0 °C, followed by auxiliary removal and esterification |

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of Racemic (±)-Methyl 3-hydroxytetradecanoate

This method utilizes the enantioselectivity of porcine pancreas lipase to hydrolyze the (R)-enantiomer of racemic methyl 3-hydroxytetradecanoate preferentially, yielding (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate. The resulting (R)-acid can then be esterified to obtain the target molecule.

Materials:

-

Racemic (±)-Methyl 3-hydroxytetradecanoate

-

Porcine Pancreas Lipase (PPL)

-

Phosphate (B84403) buffer (pH 7.0)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Diazomethane (B1218177) or Methanol with a catalytic amount of sulfuric acid

-

Magnetic stirrer and pH meter

Protocol:

-

Enzymatic Hydrolysis:

-

Suspend racemic (±)-methyl 3-hydroxytetradecanoate in phosphate buffer (pH 7.0).

-

Add porcine pancreas lipase (PPL). For obtaining (R)-acid with high ee, a substrate-to-lipase weight ratio of 3:1 is optimal.

-

Stir the suspension vigorously at room temperature for 7 hours, maintaining the pH at 7.0 by the controlled addition of 0.1 M NaOH.

-

-

Work-up and Separation:

-

After 7 hours, acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain a mixture of (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate.

-

Separate the acid and the ester using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

-

-

Esterification of (R)-3-hydroxytetradecanoic acid:

-

Dissolve the purified (R)-3-hydroxytetradecanoic acid in a mixture of methanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for 4 hours.

-

Alternatively, for a milder esterification, treat a solution of the acid in diethyl ether with an ethereal solution of diazomethane until a yellow color persists.

-

-

Purification:

-

After esterification, neutralize the reaction mixture and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography to yield the final product.

-

Method 2: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This protocol describes the highly enantioselective reduction of a β-keto ester, methyl 3-oxotetradecanoate, using a chiral Ruthenium-BINAP catalyst. The procedure is adapted from the well-established Noyori asymmetric hydrogenation.

Materials:

-

Methyl 3-oxotetradecanoate

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Anhydrous N,N-dimethylformamide (DMF)

-

Degassed Methanol

-

Hydrogen gas (high pressure)

-

Autoclave

-

Schlenk line and argon atmosphere

Protocol:

-

Preparation of the (R)-BINAP-Ru(II) Catalyst:

-

In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP.

-

Add anhydrous DMF via syringe.

-

Stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution.

-

Cool the solution to room temperature and remove the solvent under high vacuum to obtain the solid (R)-BINAP-Ru(II) complex.

-

-

Asymmetric Hydrogenation:

-

In a separate dry Schlenk tube under argon, dissolve methyl 3-oxotetradecanoate in degassed methanol.

-

Add the prepared (R)-BINAP-Ru(II) catalyst (typically 0.001 to 0.01 equivalents).

-

Transfer the resulting solution to a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas to 100 atm.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Carefully release the hydrogen pressure from the autoclave.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method 3: Chiral Auxiliary-Mediated Synthesis (Evans Aldol (B89426) Reaction)

This method involves the diastereoselective aldol reaction of an N-acyl oxazolidinone with dodecanal, followed by removal of the chiral auxiliary and esterification to yield the target molecule.

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

Acetyl chloride

-

n-Butyllithium

-

Diisopropylamine

-

Dodecanal

-

Boron triflate (Bu₂BOTf)

-

Triethylamine

-

Hydrogen peroxide

-

Lithium hydroxide (B78521)

-

Methanol, sulfuric acid or diazomethane

-

Anhydrous tetrahydrofuran (B95107) (THF) and diethyl ether

Protocol:

-

Acylation of the Chiral Auxiliary:

-

Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C under an argon atmosphere.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add acetyl chloride and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

-

Dry, concentrate, and purify to obtain N-acetyl-(R)-4-benzyl-2-oxazolidinone.

-

-

Diastereoselective Aldol Reaction:

-

Dissolve the N-acetyl oxazolidinone in anhydrous dichloromethane (B109758) at 0°C.

-

Add diisopropylethylamine followed by boron triflate dropwise.

-

Cool the mixture to -78°C and add dodecanal.

-

Stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.

-

Quench the reaction with a phosphate buffer (pH 7).

-

-

Work-up and Auxiliary Removal:

-

Extract the product with dichloromethane, dry, and concentrate.

-

Dissolve the crude aldol adduct in a mixture of THF and water.

-

Add hydrogen peroxide and lithium hydroxide and stir at 0°C.

-

Quench with sodium sulfite (B76179) solution.

-

Extract the aqueous layer to recover the chiral auxiliary.

-

Acidify the aqueous layer and extract to isolate the β-hydroxy acid.

-

-

Esterification:

-

Esterify the resulting (R)-3-hydroxytetradecanoic acid using one of the methods described in Protocol 1 to obtain the final product, this compound.

-

Visualizations

Logical Relationship of Synthetic Strategies

Caption: Logical overview of the main synthetic routes to this compound.

Experimental Workflow for Asymmetric Hydrogenation

Caption: Step-by-step workflow for the synthesis via asymmetric hydrogenation.

Application Notes and Protocols for the Asymmetric Reduction of Methyl 3-Oxotetradecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis, providing valuable building blocks for a wide array of biologically active molecules, including pharmaceuticals and natural products. Methyl 3-oxotetradecanoate, a long-chain β-keto ester, can be reduced to optically active methyl 3-hydroxytetradecanoate (B1260086), a key chiral intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of methyl 3-oxotetradecanoate, focusing on both biocatalytic and chemocatalytic methods.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reduction of long-chain β-keto esters, which can be considered analogous to methyl 3-oxotetradecanoate.

| Catalyst/Method | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Notes |

| Baker's Yeast (S. cerevisiae) | Long-chain β-keto acids | R | High | ≥98 | Data for analogous long-chain β-keto acids reduced by fermenting baker's yeast and subsequently esterified.[1] |

| Candida parapsilosis ATCC 7330 | Isoamyl-3-oxobutanoate | S | up to 72 | >99 | Demonstrates the high enantioselectivity of this yeast strain for β-keto esters.[2] |

| Ru-BINAP Catalyst | Methyl acetoacetate | - | quant. | 97 | Representative data for Ru-catalyzed asymmetric hydrogenation of a simple β-keto ester, which is known to be effective for a wide range of substrates.[3] |

| Genetically Engineered S. cerevisiae | Various β-keto esters | Tunable (R or S) | - | Improved over wild type | Genetic modification of baker's yeast can enhance stereoselectivity by overexpressing or deleting specific reductase enzymes. |

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes the whole-cell biocatalytic reduction of methyl 3-oxotetradecanoate. Given the hydrophobic nature of the long-chain substrate, careful consideration of the reaction medium is necessary to ensure adequate substrate availability to the yeast cells.

Materials:

-

Methyl 3-oxotetradecanoate

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose (or glucose)

-

Tap water

-

Ethyl acetate (B1210297)

-

Celite®

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Incubator shaker (optional, but recommended)

-

Büchner funnel and filter paper

Procedure:

-

Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of lukewarm (30-35 °C) tap water. To this suspension, add 20 g of sucrose. Stir the mixture gently for 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve 1 g of methyl 3-oxotetradecanoate in a minimal amount of a co-solvent like ethanol (B145695) or DMSO (e.g., 1-2 mL) to aid dispersion in the aqueous medium. Add this solution dropwise to the activated yeast suspension under vigorous stirring.

-

Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Place the flask on a magnetic stirrer or in an incubator shaker at 30-35 °C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After the reaction is complete, add an equal volume of ethyl acetate to the flask and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess of the resulting methyl 3-hydroxytetradecanoate by chiral HPLC or GC analysis.

Protocol 2: Chemocatalytic Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst.[4]

Materials:

-

Methyl 3-oxotetradecanoate

-

[RuCl2(BINAP)]2·NEt3 complex (or a similar chiral Ru-diphosphine catalyst)

-

Methanol (B129727) (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, place the chiral ruthenium catalyst (e.g., Ru-BINAP complex, substrate to catalyst ratio of 1000:1 to 10000:1) in a high-pressure autoclave.

-

Reaction Setup: Add degassed methanol to the autoclave. Then, add the methyl 3-oxotetradecanoate.

-

Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-50 atm).

-